molecular formula C33H28N4 B14390640 2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile CAS No. 89985-90-0

2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile

Katalognummer: B14390640
CAS-Nummer: 89985-90-0
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: VVRIOWIUJBJANS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes two diphenylmethylidene groups attached to a heptanedinitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile typically involves a multi-step process. One common method includes the reaction of heptanedinitrile with diphenylmethylideneamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent or non-covalent bonds, leading to changes in the biological activity of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile is unique due to its specific structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

89985-90-0

Molekularformel

C33H28N4

Molekulargewicht

480.6 g/mol

IUPAC-Name

2,6-bis(benzhydrylideneamino)heptanedinitrile

InChI

InChI=1S/C33H28N4/c34-24-30(36-32(26-14-5-1-6-15-26)27-16-7-2-8-17-27)22-13-23-31(25-35)37-33(28-18-9-3-10-19-28)29-20-11-4-12-21-29/h1-12,14-21,30-31H,13,22-23H2

InChI-Schlüssel

VVRIOWIUJBJANS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NC(CCCC(C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.